Fmoc-D-Ser(Bzl)-OH

Vue d'ensemble

Description

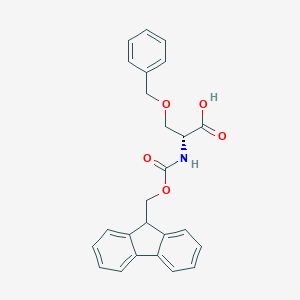

Fmoc-D-Ser(Bzl)-OH: is a derivative of the amino acid serine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group protects the amino group of the serine residue, while the benzyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions during peptide assembly.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of D-serine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is then protected by benzylation, which involves reacting the Fmoc-protected D-serine with benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.

Coupling Reactions: Fmoc-D-Ser(Bzl)-OH can undergo peptide bond formation with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogen gas with palladium on carbon for benzyl removal.

Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products:

Deprotection: D-Serine or partially protected intermediates.

Coupling: Peptides with this compound incorporated into the sequence.

Applications De Recherche Scientifique

Peptide Synthesis

1.1 Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ser(Bzl)-OH is widely used in solid-phase peptide synthesis, where it serves as a building block for constructing peptides. The Fmoc group allows for easy deprotection under mild conditions, facilitating sequential coupling reactions.

- Example Application : In the synthesis of Goserelin, a synthetic peptide used in hormone therapy, this compound was utilized as a key intermediate. The coupling reaction was performed using HBTU/DIPEA as the condensation reagents, resulting in high yield and purity of the desired product .

| Peptide | Coupling Reagents | Yield |

|---|---|---|

| Goserelin | HBTU/DIPEA | High |

1.2 Optimization of Coupling Conditions

Research has shown that using this compound can minimize racemization during peptide synthesis. For instance, modifications to the coupling conditions have resulted in reduced racemization rates compared to traditional methods .

Medicinal Chemistry

2.1 Drug Development

this compound is also explored in drug development due to its structural properties that can influence biological activity. The compound's ability to be incorporated into various peptides makes it valuable for designing therapeutics targeting specific biological pathways.

- Case Study : A study demonstrated that peptides incorporating this compound exhibited enhanced binding affinity to certain receptors compared to their non-modified counterparts . This suggests potential applications in developing more effective drugs.

Material Science

3.1 Functionalized Polymers

In material science, this compound has been investigated for creating functionalized polymers with specific properties. These polymers can be tailored for applications such as drug delivery systems or biomaterials.

Mécanisme D'action

The mechanism of action of Fmoc-D-Ser(Bzl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, allowing for selective deprotection and subsequent functionalization. The compound does not have a direct biological target or pathway but facilitates the synthesis of peptides that can interact with various molecular targets.

Comparaison Avec Des Composés Similaires

Fmoc-D-Ser(tBu)-OH: Similar to Fmoc-D-Ser(Bzl)-OH but with a tert-butyl group protecting the hydroxyl group.

Fmoc-L-Ser(Bzl)-OH: The L-enantiomer of this compound.

Fmoc-D-Thr(Bzl)-OH: A threonine derivative with similar protecting groups.

Uniqueness: this compound is unique due to its specific combination of protecting groups and the D-configuration of serine. This configuration can influence the stereochemistry and biological activity of the resulting peptides, making it valuable for the synthesis of peptides with specific structural and functional properties.

Activité Biologique

Fmoc-D-Ser(Bzl)-OH, a protected derivative of D-serine, is a significant compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique structure allows for the selective incorporation of D-serine into peptides, facilitating the study of biological processes such as phosphorylation, protein interactions, and enzyme activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group on the hydroxyl side chain. This configuration enhances its stability during peptide synthesis while allowing for selective deprotection.

Synthesis Overview:

- Protection of Functional Groups: The amino and hydroxyl groups of D-serine are protected using Fmoc and benzyl groups.

- Coupling Reactions: The protected D-serine can be coupled with other amino acids using standard SPPS protocols.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for further functionalization or incorporation into larger peptide structures.

Biological Applications

This compound serves multiple roles in biological research:

- Peptide Synthesis: It is extensively used to synthesize peptides that mimic natural proteins, allowing researchers to study protein-protein interactions and enzymatic activities.

- Phosphorylation Studies: By incorporating D-phosphoserine residues into peptides, researchers can investigate the effects of phosphorylation on protein function and signaling pathways.

- Drug Development: Peptides synthesized with this compound are evaluated for therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound primarily arises from its incorporation into peptides. Once integrated into a peptide sequence, it can influence:

- Protein Structure: The hydrophobic nature of the benzyl group can enhance the stability and folding of peptides, affecting their biological activity.

- Enzyme Interactions: Peptides containing D-serine derivatives may interact differently with enzymes compared to their L-serine counterparts, potentially altering catalytic efficiency or specificity.

Research Findings

Several studies have explored the effects and applications of this compound in biological systems:

-

Protein Interaction Studies:

- Research has shown that peptides containing this compound exhibit altered binding affinities with specific receptors, suggesting that modifications to serine residues can significantly impact protein interactions.

- Enzyme Activity Modulation:

- Peptide Therapeutics:

Case Studies

Case Study 1: Phosphorylation Effects on Peptide Activity

A study examined peptides synthesized with this compound to evaluate how phosphorylation at serine residues affects their interaction with target proteins. The findings demonstrated that phosphorylation significantly enhanced binding affinity to certain receptors involved in cellular signaling pathways.

Case Study 2: Enzyme Inhibition Studies

Another research project focused on synthesizing inhibitors based on D-serine derivatives. The results indicated that modifications to the serine residue influenced the inhibition kinetics against specific serine proteases, suggesting a pathway for designing more effective enzyme inhibitors.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDGLCDMLNEMJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.